molecular formula C20H16O2S B11952295 Phenyl alpha-phenylstyryl sulfone

Phenyl alpha-phenylstyryl sulfone

Cat. No.: B11952295
M. Wt: 320.4 g/mol
InChI Key: KCOPDPJFQYVZBV-CAPFRKAQSA-N
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Description

Phenyl alpha-phenylstyryl sulfone is a chemical compound of interest in advanced organic synthesis and neuroscience research. In synthetic chemistry, this compound serves as a valuable reactant in electrochemical vinylation reactions. It acts as an efficient radical acceptor in the α-C(sp³)–H functionalization of tertiary amines, enabling the synthesis of a large variety of allylic amines under mild electrochemical conditions . In the field of neuroscience, styryl sulfone derivatives represent a novel class of multi-target neuroprotective agents . Research indicates that these compounds exhibit significant antioxidative and anti-neuroinflammatory properties, making them promising candidates for the study of neurodegenerative diseases such as Parkinson's disease (PD) . Mechanistic studies on related active compounds show they can protect dopaminergic neurons by inhibiting MPTP/MPP+-induced p38 mitogen-activated protein kinase (MAPK) activation, thereby suppressing NF-κB-mediated neuroinflammation and related apoptosis . Simultaneously, they activate antioxidant pathways by promoting the nuclear transfer of nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulating the expression of downstream enzymes like HO-1 and GCLC, thus reducing oxidative damage . Furthermore, styryl sulfone small molecules are noted for their low toxicity and good blood-brain barrier permeability, which enhances their utility in central nervous system (CNS) drug discovery research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

[(E)-2-(benzenesulfonyl)-2-phenylethenyl]benzene

InChI

InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16+

InChI Key

KCOPDPJFQYVZBV-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction with Aromatic Aldehydes

(E),(E)-bis(styryl) sulfones are synthesized by condensing sulfonyl diacetic acid with aromatic aldehydes in the presence of benzylamine catalyst. The reaction mixture is refluxed in glacial acetic acid for 2 hours, followed by ether extraction and washing steps. This method is adaptable to phenyl alpha-phenylstyryl sulfone by modifying aldehyde substituents.

Stereochemical Control

For (Z),(E)-bis(styryl) sulfones, (Z)-styrylsulfonyl acetic acid replaces sulfonyl diacetic acid. Extended refluxing (3 hours) and meticulous washing with sodium bisulfite ensure isomer separation. This highlights the method’s versatility in accessing diverse stereoisomers.

Manganese-Catalyzed Coupling

Mechanism Considerations:

  • Catalyst: [Mn]-3 complex (1.0 μmol)

  • Base: NaOH (0.04 mmol)

  • Solvent: Toluene

  • Temperature: 150°C (reflux).

Comparative Analysis of Methods

MethodReactantsConditionsYieldStereochemical Outcome
Nucleophilic OxidationSodium arylthiolate, phenylacetyleneMethanol reflux, H₂O₂ oxidation41%(Z)-configuration
Sulfonyl Diacetic AcidSulfonyl diacetic acid, aldehydeGlacial acetic acid, benzylamineModerate(E),(E) or (Z),(E)
Manganese CatalysisMethyl phenyl sulfone, aldehydeToluene, 150°C, NaOHUndisclosedNot specified

Challenges and Innovations

Polymerization Control

CN102126995A highlights the challenge of polymerization during sulfone synthesis, proposing diisopropylamine as a superior base to minimize impurities. While developed for phenyl vinyl sulfone, this strategy is transferable to this compound by adjusting elimination steps.

Solvent and Temperature Effects

Ethyl acetate is preferred in elimination reactions due to its aprotic nature and low polarity, reducing side reactions . Temperature ranges of -10°C to 25°C further suppress polymerization, enhancing product purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl alpha-phenylstyryl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl alpha-phenylstyryl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl alpha-phenylstyryl sulfone involves its interaction with biological targets, such as enzymes. The sulfone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of cysteine protease inhibition, where the sulfone group reacts with the thiol group of cysteine residues .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The sulfone group is resistant to nucleophilic attack but undergoes reduction under specific conditions (e.g., with SmI2, albeit slower than ester groups like OBz) .
  • Applications : Used in medicinal chemistry (e.g., antibacterial agents) , materials science (e.g., luminescent OLEDs) , and as intermediates in radical trifluoromethylation reactions .

Structural and Reactivity Comparisons

Methyl Phenyl Sulfone
  • Structure : Simpler aryl sulfone with a methyl group attached to the sulfonyl moiety.
  • Synthesis : Produced via oxidation of thioanisole with H2O2 in acetonitrile (100% selectivity at 45°C for 30 minutes) .
  • Reactivity : Less sterically hindered than phenyl alpha-phenylstyryl sulfone, leading to faster reduction kinetics.
Benzyl Sulfone Derivatives
  • Example : Benzyl sulfone 11 (IC50 = 77 nM in mouse plasma) .
  • Biological Activity : Exhibits improved potency in plasma compared to this compound derivatives, attributed to enhanced lipophilicity from the benzyl group .
Fluorinated Sulfones
  • Example : Chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone .
  • Reactivity : Fluorinated analogs show unique reactivity in Darzens reactions and radical trifluoromethylation due to the electron-withdrawing effects of fluorine .

Antibacterial Activity :

  • This compound derivatives with 1,3,4-oxadiazole/thiadiazole units exhibit IC50 values < 100 nM against Xanthomonas oryzae .
  • Comparison :
    • Triazine-sulfone hybrids : Higher potency than triazole-sulfone analogs due to phenyl substituent interactions .
    • Benzothiazole sulfones : Improved selectivity in endothelial lipase inhibition (e.g., compound 11, IC50 = 76 nM in human serum) .

Physicochemical and Material Properties

Optical Properties
  • This compound derivatives exhibit fluorescence emission at 450–467 nm with quantum yields (ΦF) up to 0.54, influenced by conjugation with phenyl rings .
  • Comparison :
    • Ketone-substituted sulfones : Longer emission wavelengths (467 nm) due to extended conjugation .
    • Diphenyl sulfone : Used in OLEDs for stable luminescence via π–π stacking interactions .
Thermal and Chemical Stability
  • Polymer Compatibility : Sulfone-containing polymers (e.g., polysulfones) show hydrolytic stability but may phase-separate in blends with polyphenylsulfones .
  • Oxidative Stability : Allyl phenyl sulfone in polymers resists degradation up to 120°C, critical for fuel cell membranes .

Radical Reactions :

  • This compound acts as a trifluoromethyl radical precursor in visible-light-mediated S-trifluoromethylation of thiophenols .
  • Comparison: Trifluoromethyl phenyl sulfone: Generates CF3 radicals without photocatalysts via electron donor-acceptor complexes . Dioctyl sulfide: Less efficient in radical chain reactions due to lower stability of intermediate radicals .

Table 2: Reaction Conditions for Sulfone Formation

Substrate Oxidant Solvent Temperature (°C) Selectivity (%) Reference
Thioanisole H2O2 Acetonitrile 45 100
Allyl phenyl sulfide H2O2 Methanol 45 100 (60 min)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for phenyl alpha-phenylstyryl sulfone, and how is its formation validated?

  • Synthetic Routes :

  • Grignard Reaction : Phenylmagnesium bromide reacts with phenyl tosylate in THF/toluene (7:10) at 90°C, yielding sulfones. Kinetic analysis via gas chromatography (GLC) monitors reaction progress by quantifying residual tosylate and product formation .
  • Bromine Addition : Electrophilic bromination of the styryl double bond produces erythro and stereoisomers. Steric hindrance from phenyl groups slows reaction rates compared to methyl-substituted analogs .
    • Validation Methods :
  • GLC : Quantifies intermediates and products using ZB-1 capillary columns and flame ionization detectors .
  • LC-MS : Detects trace impurities (e.g., phenyl vinyl sulfone) with LOD 1.43 ppm and LOQ 4.77 ppm, validated through precision studies (RSD <4%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • FTIR/NMR : Confirms copolymer formation (e.g., with 4,4′-diaminodiphenyl sulfone) by identifying sulfone (SO₂) stretching vibrations (~1300 cm⁻¹) and aryl proton resonances (δ 7.2–7.8 ppm) .
  • UV-Vis : Monitors conjugation effects in styryl systems, with absorption maxima shifts indicating electronic interactions .
  • XRD/SEM : Reveals crystallinity and nanostructural morphology in copolymer systems .

Advanced Research Questions

Q. How do steric and electronic factors govern the stereochemical outcomes of bromine addition to this compound?

  • Steric Effects : Bulky phenyl groups shield the reactive double bond, reducing bromination rates. For example, methyl styryl sulfone reacts 5× faster than phenyl analogs due to reduced steric hindrance .
  • Stereoselectivity : Bromine addition produces erythro and threo diastereomers. Cyclic intermediates are excluded, as evidenced by mixed isomer ratios in products .
  • Methodological Insight : Use scale models to predict steric clashes and optimize reaction conditions for desired isomer ratios .

Q. What novel applications exist for this compound in electrochemical synthesis?

  • Electrochemical α-Vinylation : Enables C–H functionalization of tertiary amines (e.g., tripropylamine) under mild conditions. Key intermediates (e.g., m/z 387.5 adducts) are identified via in situ mass spectrometry .
  • Scalability : Undivided electrochemical cells allow gram-scale synthesis with minimal byproducts, enhancing sustainability .

Q. How can researchers resolve contradictions in sulfone reactivity under varying catalytic conditions?

  • Case Study : Benzyl phenyl sulfone remains inert with ZnCl₂/morpholine (97% unreacted), while Grignard reagents achieve full conversion. This highlights the necessity of strong nucleophiles (e.g., RMgX) for C–S bond activation .
  • Troubleshooting Checklist :

  • Verify catalyst compatibility (e.g., Lewis acids vs. organometallics).
  • Optimize solvent polarity (e.g., THF enhances Grignard reactivity).
  • Monitor reaction progress with real-time GLC .

Key Takeaways

  • Synthesis : Prioritize Grignard reactions for reliability; optimize bromination conditions to mitigate steric effects.
  • Characterization : Combine spectroscopic (FTIR/NMR) and chromatographic (GLC/LC-MS) methods for robust validation.
  • Advanced Applications : Explore electrochemical functionalization for sustainable C–H activation .

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